![molecular formula C33H36ClN7O3 B2525463 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}propanamide CAS No. 902964-38-9](/img/structure/B2525463.png)
3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}propanamide
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Description
3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}propanamide is a useful research compound. Its molecular formula is C33H36ClN7O3 and its molecular weight is 614.15. The purity is usually 95%.
BenchChem offers high-quality 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Compounds within this chemical family have been synthesized and assessed for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated them for antimicrobial activities, finding some with good to moderate effectiveness against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, Hashem and Abo-Bakr (2019) developed 1,2,4-triazine and 1,2,5-oxadiazine derivatives, also demonstrating antimicrobial activity (Hashem & Abo-Bakr, 2019).
Quality Control in Pharmaceutical Research
Danylchenko et al. (2018) focused on developing quality control methods for a leader compound among [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones derivatives, demonstrating its potential as an antimalarial agent and establishing quality control metrics for pharmaceutical applications (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).
Antitumor and Antihypertensive Agents
Research into quinazoline derivatives has extended into their potential as antitumor and antihypertensive agents. Li et al. (2020) synthesized quinazoline derivatives containing piperazine moieties, noting significant antiproliferative activities against various cancer cell lines, highlighting the compounds' potential in cancer treatment (Li, Chen, Hu, Zhu, Liu, Fu, Wang, & Ouyang, 2020). Similarly, Tsai et al. (2001) reported on DL-017, a quinazoline derivative, for its α1-adrenoceptor antagonistic effects, suggesting its suitability for long-term hypertension management (Tsai, Yang, Lee, Ding, Chern, & Yang, 2001).
properties
IUPAC Name |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44ClN7O3/c1-44-26-13-11-25(12-14-26)39-21-19-38(20-22-39)18-6-17-35-31(42)16-15-30-36-37-33-40(23-24-7-2-4-9-28(24)34)32(43)27-8-3-5-10-29(27)41(30)33/h2,4,7,9,11-14,27,29,33,37H,3,5-6,8,10,15-23H2,1H3,(H,35,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUSTWQROVCGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCC3=NNC4N3C5CCCCC5C(=O)N4CC6=CC=CC=C6Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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